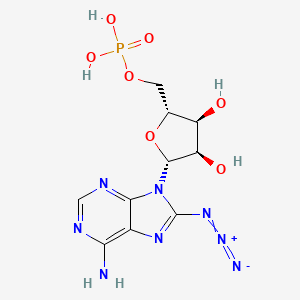

8-Azidoadenosine 5'-monophosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N8O7P |

|---|---|

Molecular Weight |

388.23 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13N8O7P/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(25-9)1-24-26(21,22)23/h2-3,5-6,9,19-20H,1H2,(H2,11,13,14)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

DHPCYOPKNHVUPP-UUOKFMHZSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Synonyms |

8-azidoadenosine 5'-monophosphate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Azidoadenosine-5'-Monophosphate (8-N3-AMP)

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a comprehensive overview of the synthesis, purification, and characterization of 8-azidoadenosine-5'-monophosphate (8-N₃-AMP), a critical photoaffinity labeling reagent. Detailed experimental protocols, quantitative data summaries, and visual diagrams of workflows and relevant biological pathways are included to facilitate its application in research and drug discovery.

Introduction

8-Azidoadenosine-5'-monophosphate (8-N₃-AMP) is a photoactivatable analog of adenosine monophosphate (AMP). The azido group (-N₃) at the C8 position of the adenine ring makes it a powerful tool for photoaffinity labeling.[1][2] Upon irradiation with ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with nearby amino acid residues within the binding site of a target protein.[1] This property allows for the specific and irreversible labeling of AMP-binding proteins, enabling their identification, characterization, and the study of nucleotide-protein interactions. This guide details the chemical synthesis of 8-N₃-AMP from its common precursor, 8-bromoadenosine-5'-monophosphate (8-Br-AMP), and outlines the analytical methods for its characterization.

Synthesis of 8-N₃-AMP from 8-Br-AMP

The most common and efficient synthesis of 8-N₃-AMP involves the nucleophilic substitution of the bromine atom in 8-Br-AMP with an azide ion.[3] This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the dissolution of the reactants and promote the reaction.

Caption: Workflow for the synthesis and purification of 8-N₃-AMP.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of 8-azido purine nucleotides.[3]

-

Dissolution: Dissolve 8-bromoadenosine 5'-phosphate (e.g., 2 mmol) and a molar excess of sodium azide (e.g., 10 mmol) in dimethyl sulfoxide (DMSO, e.g., 10 ml) by gentle heating.

-

Reaction: Heat the resulting solution in a light-protected vessel at 80°C for approximately 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Quenching and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a large volume of deionized water (e.g., 200 ml).

-

Purification: The diluted solution is then subjected to purification by anion-exchange chromatography.

-

Column Preparation: Load the solution onto an anion-exchange column (e.g., Dowex-1) pre-equilibrated in the formate (HCOO⁻) form.

-

Washing: Wash the column with deionized water to remove DMSO and unreacted sodium azide.

-

Elution: Elute the product using a linear gradient of formic acid (e.g., 0 to 0.3 M).[3] Collect fractions and monitor the absorbance at 281 nm.

-

-

Isolation: Pool the fractions containing the desired product and remove the solvent by lyophilization (freeze-drying) to obtain 8-N₃-AMP as a solid.

Characterization of 8-N₃-AMP

Thorough characterization is essential to confirm the identity, purity, and concentration of the synthesized 8-N₃-AMP. The following techniques are standard for this purpose.

Data Summary

The following table summarizes the expected quantitative data from the characterization of 8-N₃-AMP.

| Parameter | Technique | Expected Value | Reference |

| λmax | UV-Vis Spectroscopy | ~281 nm | [3] (analog) |

| Molar Extinction Coefficient (ε) at λmax | UV-Vis Spectroscopy | ~13,300 M⁻¹cm⁻¹ (at pH 7) | [4] (analog) |

| ¹H NMR Chemical Shifts (δ) | ¹H NMR Spectroscopy | H1': ~6.1 ppm; H2: ~8.2 ppm | [5][6] (est.) |

| ³¹P NMR Chemical Shift (δ) | ³¹P NMR Spectroscopy | ~0-4 ppm (singlet/multiplet) | [7][8] (est.) |

| Mass-to-Charge Ratio (m/z) | Mass Spectrometry (ESI⁻) | [M-H]⁻ ≈ 389.05 | [9] (analog) |

| Retention Time (tR) | RP-HPLC | Method-dependent | [10][11] |

Note: Estimated (est.) values are based on the parent molecule AMP or related analogs, as precise published data for 8-N₃-AMP can be sparse. Actual values must be determined empirically.

Experimental Protocols: Characterization

3.2.1. UV-Visible Spectroscopy

-

Objective: To determine the concentration and confirm the electronic structure of the compound.

-

Protocol:

-

Prepare a stock solution of purified 8-N₃-AMP in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Determine the concentration accurately, for example, by phosphate analysis.

-

Record the UV absorbance spectrum from 220 nm to 350 nm using a quartz cuvette.[12]

-

Identify the wavelength of maximum absorbance (λmax). The characteristic λmax for 8-azido purines is around 281 nm.[3]

-

Use the Beer-Lambert law (A = εcl) and the known concentration to calculate the molar extinction coefficient (ε).

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the covalent structure of the molecule.

-

Protocol:

-

Dissolve a sufficient amount of lyophilized 8-N₃-AMP (e.g., 1-5 mg) in deuterium oxide (D₂O).

-

Acquire a one-dimensional ¹H NMR spectrum.[6] Key signals to identify include the anomeric proton (H1') and the base proton (H2). The absence of the H8 proton signal (typically around 8.3-8.5 ppm in AMP) confirms substitution at the C8 position.

-

Acquire a one-dimensional ³¹P NMR spectrum to confirm the presence and environment of the 5'-monophosphate group.[7]

-

3.2.3. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Protocol:

-

Prepare a dilute solution of 8-N₃-AMP in a solvent compatible with electrospray ionization (ESI), such as a mixture of water and acetonitrile with a small amount of formic acid or ammonia.[13][14]

-

Infuse the sample into an ESI mass spectrometer.

-

Acquire the mass spectrum in negative ion mode to observe the deprotonated molecular ion [M-H]⁻.

-

The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of 8-N₃-AMP (C₁₀H₁₁N₈O₆P) minus one proton.[13]

-

3.2.4. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the final product.

-

Protocol:

-

Dissolve the purified 8-N₃-AMP in the mobile phase starting condition.

-

Inject the sample onto a reverse-phase (e.g., C18) HPLC column.[10]

-

Elute the sample using a gradient of an ion-pairing agent (e.g., triethylammonium bicarbonate) and an organic solvent like acetonitrile.[10]

-

Monitor the elution profile using a UV detector set to the λmax of 8-N₃-AMP (~281 nm).

-

A pure sample should yield a single major peak. Purity can be quantified by integrating the peak area.

-

Application in Signaling Pathways: Photoaffinity Labeling

8-N₃-AMP is invaluable for identifying and studying proteins that bind AMP or other adenine nucleotides, such as kinases, metabolic enzymes, and regulatory proteins. The general workflow for a photoaffinity labeling experiment is depicted below.

Caption: General workflow of a photoaffinity labeling experiment.

Experimental Protocol: General Photoaffinity Labeling

This protocol provides a general framework for using 8-N₃-AMP to label a target protein in a biological sample.

-

Incubation: Incubate the biological sample (e.g., cell lysate, purified protein fraction) with 8-N₃-AMP in an appropriate buffer.[1] To ensure specificity, parallel control experiments should be run, including one with an excess of non-photoactivatable AMP to compete for the binding site.

-

Photolysis: Irradiate the sample with UV light at a wavelength that activates the azide group (typically ~254 nm) but minimizes protein damage.[15] This is often done on ice to minimize thermal degradation.

-

Analysis:

-

SDS-PAGE: Separate the proteins in the sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: If a radiolabeled version of 8-N₃-AMP (e.g., [³²P]8-N₃-AMP) was used, the covalently labeled protein can be visualized by autoradiography.[1] For non-radioactive probes, the labeled protein may be detected by Western blotting if an antibody to the target is available, or by changes in electrophoretic mobility.

-

Identification: To identify an unknown labeled protein, the corresponding band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry.[16]

-

References

- 1. Photoaffinity labeling of a protein kinase from bovine brain with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. CCCC 1979, Volume 44, Issue 3, Abstracts pp. 976-980 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 4. Synthesis and properties of 8-azido-1, N6-etheno adenosine triphosphate--a fluorescent and photosensitive ATP analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000058) [hmdb.ca]

- 6. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uab.edu [uab.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 8-bromo-cAMP | C10H11BrN5O6P | CID 32014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Identification and Quantification of 2′,3′-cAMP Release by the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study: Application and Computational Analysis for Evaluating the Effect of a Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivative as PDE-3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Photoaffinity labeling of the adenosine cyclic 3',5'-monophosphate receptor protein of Escherichia coli with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

physical and chemical properties of 8-azidoadenosine monophosphate

An In-depth Technical Guide to 8-Azidoadenosine Monophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , along with detailed experimental protocols for its application in research and drug development.

Core Physical and Chemical Properties

8-Azidoadenosine monophosphate and its derivatives are invaluable tools in biochemical and cellular research, primarily utilized as photoaffinity labels to identify and characterize nucleotide-binding proteins. The azido group at the 8-position of the adenine ring is photoreactive; upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently bond to nearby amino acid residues within the binding site of a target protein. This property allows for the specific and permanent labeling of proteins that interact with adenosine monophosphate (AMP) or related nucleotides.

Quantitative data for various forms of 8-azidoadenosine nucleotides are summarized below for easy comparison.

| Property | 8-Azidoadenosine 3':5'-cyclic monophosphate | 8-Azidoadenosine 5'-monophosphate sodium salt | 8-Azidoadenosine 5'-triphosphate (free acid) |

| CAS Number | 31966-52-6[1] | 60731-47-7[2] | Not specified |

| Molecular Formula | C10H11N8O6P[1][3] | C10H13N8O7P[2] | C10H15N8O13P3[4][5] |

| Molecular Weight | 370.22 g/mol [3] | 388.23 g/mol [2] | 548.19 g/mol [4][5] |

| Exact Mass | 370.05400[1] | Not specified | 548.00 g/mol [4][5] |

| Appearance | Not specified | Not specified | Colorless to slightly yellow solution in water[4][5] |

| Solubility | Not specified | Not specified | Soluble in water[6] |

| Storage Conditions | Store at < -15°C[3] | Not specified | Store at -20°C[4][5] |

| Spectroscopic Properties | Not specified | Not specified | λmax = 281 nm, ε = 13.3 L mmol-1 cm-1 (Tris-HCl, pH 7.5)[4][5] |

Key Experimental Protocols

The primary application of 8-azidoadenosine monophosphate is in photoaffinity labeling experiments to identify nucleotide-binding proteins. Below is a generalized protocol for such an experiment.

Protocol: Photoaffinity Labeling of a Target Protein with 8-Azidoadenosine Monophosphate

Objective: To covalently label a protein of interest that binds adenosine monophosphate or a related nucleotide using a photoreactive analog.

Materials:

-

8-Azidoadenosine monophosphate (or a suitable derivative, often radiolabeled, e.g., [³²P]-8-N₃-cAMP)

-

Purified protein sample or cell lysate

-

Binding buffer (e.g., Tris-HCl buffer at a physiological pH)

-

UV lamp (emitting at ~254 nm)

-

SDS-PAGE reagents and equipment

-

Autoradiography or phosphorimaging system (if using a radiolabel)

-

Control nucleotide (e.g., cAMP, ATP) for competition experiments

Methodology:

-

Binding Reaction:

-

In a microcentrifuge tube, combine the protein sample with the desired concentration of the 8-azidoadenosine monophosphate analog in the binding buffer.

-

For competition experiments, pre-incubate the protein with a non-photoreactive competitor (e.g., a 50-fold excess of cAMP) before adding the photoreactive probe.[7]

-

Incubate the mixture on ice or at 4°C for a sufficient time to allow for binding equilibrium to be reached (typically 30-60 minutes).

-

-

UV Irradiation:

-

Place the reaction tubes in a UV illuminator, ensuring consistent distance from the UV source.

-

Irradiate the samples with UV light (e.g., 254 nm) for a predetermined time (e.g., 10 minutes).[7] The optimal irradiation time should be determined empirically to maximize labeling while minimizing protein damage.

-

-

Analysis of Labeled Proteins:

-

Following irradiation, add SDS-PAGE sample buffer to the reaction mixtures and heat to denature the proteins.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

If a radiolabeled probe was used, visualize the labeled proteins by autoradiography or phosphorimaging. The protein band containing the covalently attached probe will be detectable.

-

-

Confirmation of Specificity:

-

Compare the labeling intensity in the presence and absence of the competing nucleotide. A significant reduction in labeling in the presence of the competitor indicates specific binding to the nucleotide-binding site.[7]

-

Visualizing Mechanisms and Workflows

Mechanism of Photoaffinity Labeling

The core of this technique lies in the light-induced conversion of the inert azide group into a highly reactive nitrene, which then forms a stable covalent bond with residues in the protein's binding pocket.

Caption: Mechanism of photoaffinity labeling with 8-azidoadenosine.

Experimental Workflow for Protein Identification

This workflow outlines the key steps in a typical photoaffinity labeling experiment, from sample preparation to the identification of the target protein.

References

- 1. CAS#:31966-52-6 | 8-Azidoadenosine 3':5'-cyclic monophosphate | Chemsrc [chemsrc.com]

- 2. This compound sodium salt | 60731-47-7 | NA71640 [biosynth.com]

- 3. 8-Azidoadenosine 3',5'-cyclic monophosphosphate free acid | 31966-52-6 | NA09241 [biosynth.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. 8-Azido-ATP, Adenosines - Jena Bioscience [jenabioscience.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Photoaffinity labeling of a protein kinase from bovine brain with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 8-Azidoadenosine 5'-monophosphate: A Photoaffinity Label for Exploring the AMP-Binding Proteome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-Azidoadenosine 5'-monophosphate (8-N3-AMP), a pivotal tool in biochemical and pharmacological research. As a photoaffinity label, this analog of adenosine monophosphate (AMP) enables the identification and characterization of AMP-binding proteins, offering crucial insights into cellular signaling, metabolism, and potential therapeutic targets. This document details the synthesis, experimental protocols, and applications of 8-N3-AMP, presenting quantitative data and visual workflows to facilitate its use in the laboratory.

Introduction to Photoaffinity Labeling with 8-N3-AMP

Adenosine and its derivatives are fundamental molecules in cellular processes, acting as building blocks for nucleic acids and as key regulators in metabolic and signaling pathways.[1] The proteins that bind these molecules, collectively known as adenosine binding proteins (ABPs), are vital for maintaining cellular homeostasis, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1]

Photoaffinity labeling is a powerful technique used to identify and study these protein-ligand interactions.[2][3] It utilizes a probe that is structurally similar to the natural ligand but contains a photoreactive group. This probe first binds non-covalently to the target protein's active or allosteric site. Upon irradiation with UV light, the photoreactive group is converted into a highly reactive intermediate that forms a stable, covalent bond with nearby amino acid residues.[2][4]

This compound (8-N3-AMP) is an analog of AMP designed for this purpose. It consists of the core adenosine monophosphate structure, which allows it to be recognized by AMP-binding proteins, and a photoreactive azido (-N3) group at the 8th position of the adenine ring. Upon UV irradiation, this azido group forms a reactive nitrene intermediate, enabling covalent attachment to its target protein.[5]

Synthesis of this compound

The synthesis of 8-N3-AMP is typically achieved through the nucleophilic substitution of a precursor, 8-bromoadenosine 5'-monophosphate. The protocol below is based on established chemical synthesis methods.[6]

Experimental Protocol: Synthesis of 8-N3-AMP [6]

-

Reaction Setup: Dissolve 8-bromoadenosine 5'-phosphate (2 mmol) and sodium azide (10 mmol) in dimethyl sulfoxide (10 ml) by gentle heating.

-

Incubation: Heat the solution to 80°C and maintain this temperature for 18 hours.

-

Quenching and Dilution: After the incubation period, add water (200 ml) to the reaction mixture.

-

Purification by Ion-Exchange Chromatography:

-

Apply the diluted solution to a Dowex-1 (formate form) column (e.g., 3.5 x 15 cm).

-

Wash the column with water (200 ml) to remove unbound reagents.

-

Elute the product using a linear gradient of formic acid (e.g., from 0 M to 0.3 M). 8-N3-AMP typically elutes at approximately 0.13 M formic acid.

-

-

Product Isolation:

-

Collect the fractions containing the product.

-

Reduce the volume of the pooled fractions by evaporation.

-

Continue evaporation at reduced pressure (1 Torr) and low temperature (20°C) to obtain the final product as a free acid. This form is suitable for subsequent applications, such as the synthesis of 8-azido-ATP.

-

Quantitative Data: Binding and Labeling Parameters

The effectiveness of a photoaffinity label is determined by its ability to bind specifically to its target and efficiently form a covalent bond upon photoactivation. The tables below summarize key quantitative parameters for 8-azidoadenosine analogs from various studies. While data for 8-N3-AMP is less commonly reported than for its cyclic (cAMP) and triphosphate (ATP) counterparts, the presented values provide a strong indication of the probe's utility.

Table 1: Binding Affinity and Labeling Concentrations for 8-Azidoadenosine Analogs

| Analog | Target Protein | Parameter | Value | Source |

| [³²P]8-N₃-cAMP | Protein Kinase (Regulatory Subunit) | Half-maximal Incorporation | 7 x 10⁻⁸ M | [5] |

| 8-N₃-cGMP | cGMP-dependent Protein Kinase | Activation Constant (Ka) | 1.1 x 10⁻⁷ M | [7][8] |

| 8-N₃-cGMP | cGMP-dependent Protein Kinase | Half-maximal Labeling | 2.2 x 10⁻⁷ M | [7][8] |

| 2-N₃-ATP | 2-5A Synthetase | Saturation of Photolabeling | 1.5 mM | [9] |

| 8-N₃-ATP | 2-5A Synthetase | Saturation of Photolabeling | 2.0 mM | [9] |

Table 2: Competitive Inhibition Data

| Analog | Target Protein | Competitor | Inhibition Notes | Source |

| [³²P]8-N₃-cAMP | Protein Kinase | cAMP (50-fold excess) | Virtually abolished incorporation | [5] |

| [³²P]8-N₃-cAMP | Protein Kinase | AMP, ADP, ATP, Adenosine | Did not abolish incorporation | [5] |

| 8-N₃-cGMP | cGMP-dependent Protein Kinase | cGMP | Completely inhibited incorporation | [7] |

| 8-N₃-ATP | Chlamydomonas 12S Dynein | ATP or Vanadate + ADP | Blocked incorporation | [10] |

Experimental Protocols for Photoaffinity Labeling

A successful photoaffinity labeling experiment requires careful optimization of several parameters, including probe concentration, incubation time, and UV irradiation conditions. The following is a generalized protocol that can be adapted for specific target proteins.

Core Experimental Workflow

Caption: General workflow for a photoaffinity labeling experiment.

Detailed Protocol: Photoaffinity Labeling of a Target Protein

-

Preparation of Reagents and Samples:

-

Prepare a stock solution of 8-N3-AMP (or a radiolabeled version like [³²P]8-N3-AMP for sensitive detection). Store protected from light at -20°C.[11]

-

Prepare the biological sample. This can be a purified protein, a cell lysate, or a membrane fraction. Ensure the buffer conditions are compatible with protein stability and ligand binding.[1][5]

-

Prepare control samples. A key control is a sample containing a large excess (e.g., 50-100 fold) of a non-photoreactive competitor like AMP or ATP. This will be used to demonstrate the specificity of the labeling.[5][10]

-

-

Incubation:

-

In subdued light, incubate the biological sample with the 8-N3-AMP probe. The final concentration of the probe should be determined empirically but is often in the range of 10⁻⁸ M to 10⁻⁶ M.[5]

-

Incubate for a sufficient time to allow for equilibrium binding (e.g., 15-60 minutes) at a suitable temperature (e.g., 4°C or room temperature).

-

-

UV Irradiation:

-

Place the samples in a suitable container (e.g., quartz cuvette or on a spot plate on ice).

-

Irradiate the samples with UV light. A common wavelength for activating aryl azides is 254 nm.[5][12]

-

The duration of irradiation is critical; it should be long enough to activate the probe but short enough to minimize protein damage. A typical duration is 5-15 minutes.[5] Maximal incorporation of the label often occurs within 10 minutes.[5]

-

-

Analysis of Labeled Proteins:

-

After irradiation, quench any remaining reactive species and prepare the samples for electrophoresis by adding SDS-PAGE loading buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5][12]

-

Detection:

-

If a radiolabeled probe was used, dry the gel and expose it to X-ray film or a phosphor screen (autoradiography) to visualize the covalently labeled proteins.[5]

-

Alternatively, labeled proteins can be detected by Western blotting if an antibody against the target protein is available, or through more advanced mass spectrometry-based proteomic approaches.

-

-

Mechanism of Photoactivation

The utility of 8-N3-AMP stems from the photochemical properties of the aryl azide group.

Caption: Photoactivation of the 8-azido group to form a reactive nitrene.

Application in Signaling Pathways: An Example with a cAMP Analog

While this guide focuses on 8-N3-AMP, its cyclic analog, 8-N3-cAMP, provides a classic example of how these probes are used to dissect signaling pathways. 8-N3-cAMP has been instrumental in identifying and characterizing the regulatory subunits of protein kinase A (PKA), a key enzyme in cAMP-mediated signaling.[5]

Caption: Use of 8-N₃-cAMP to label its target in the PKA signaling pathway.

Conclusion

This compound and its related analogs are indispensable tools for chemical biology and drug discovery. They provide a direct method for identifying the protein partners of essential nucleotides, thereby illuminating complex biological networks. By enabling the irreversible, light-induced linkage of a ligand to its receptor, these photoaffinity probes allow for the capture and subsequent characterization of interactions that are often transient and difficult to study. The protocols and data presented in this guide offer a framework for researchers to apply this powerful technology to uncover new insights into the roles of adenosine-binding proteins in health and disease.

References

- 1. Facile synthesis of photoactivatable adenosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08794K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Photoaffinity labeling of a protein kinase from bovine brain with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCCC 1979, Volume 44, Issue 3, Abstracts pp. 976-980 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 7. Synthesis and use of 8-azidoguanosine 3',5'-cyclic monophosphate as photoaffinity label for cyclic GMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and use of 8-azidoguanosine 3',5'-cyclic monophosphate as photoaffinity label for cyclic GMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2- and 8-azido photoaffinity probes. 2. Studies on the binding process of 2-5A synthetase by photosensitive ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The photoaffinity probe 8-azidoadenosine 5'-triphosphate selectively labels the heavy chain of Chlamydomonas 12 S dynein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Photoaffinity labeling of the adenosine cyclic 3',5'-monophosphate receptor protein of Escherichia coli with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Azidoadenosine Monophosphate for Identifying Nucleotide-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-azidoadenosine monophosphate (8-N3-AMP), a powerful photoaffinity probe for the identification and characterization of nucleotide-binding proteins. We will delve into the core principles of its application, from experimental design to data analysis, offering detailed protocols and quantitative data to facilitate its use in your research.

Introduction: The Power of Photoaffinity Labeling

Adenosine monophosphate (AMP) is a fundamental nucleotide involved in a vast array of cellular processes, from energy metabolism to signal transduction. Identifying the proteins that bind to AMP and its derivatives is crucial for understanding these pathways and for developing novel therapeutics. 8-azidoadenosine monophosphate (8-N3-AMP) is a photoactivatable analog of AMP designed for this purpose. The key to its utility lies in the 8-azido group, which upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate that covalently cross-links to nearby amino acid residues within the binding pocket of a protein.[1][2][3] This irreversible linkage allows for the capture and subsequent identification of AMP-binding proteins from complex biological mixtures.

Properties and Synthesis of 8-Azidoadenosine Monophosphate

8-N3-AMP retains the core structure of AMP, allowing it to be recognized by many AMP-binding proteins. The azido group at the 8-position is relatively small and generally does not significantly hinder binding.[3]

Synthesis: The synthesis of 8-N3-AMP typically involves the conversion of 8-bromoadenosine 5'-phosphate with sodium azide in a solvent like dimethyl sulfoxide.[4] The product can then be purified using chromatographic techniques.[4] For more detailed synthesis protocols, researchers can refer to specialized literature.[4][5]

Experimental Workflow: From Labeling to Identification

The identification of nucleotide-binding proteins using 8-N3-AMP follows a multi-step workflow involving photoaffinity labeling, enrichment of labeled proteins, and identification by mass spectrometry.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the 8-N3-AMP workflow.

Photoaffinity Labeling of Target Proteins

This protocol describes the covalent cross-linking of 8-N3-AMP to its binding proteins in a cell lysate.

Materials:

-

Cell lysate (from cultured cells or tissue)

-

8-N3-AMP

-

Phosphate-buffered saline (PBS), ice-cold

-

UV cross-linking instrument (e.g., Stratalinker) with 254 nm bulbs

-

Protease inhibitor cocktail

Procedure:

-

Preparation of Cell Lysate: Prepare a cell lysate using a suitable lysis buffer containing a protease inhibitor cocktail. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Incubation: In a microcentrifuge tube, incubate the cell lysate (typically 1-5 mg/mL protein concentration) with 8-N3-AMP at a final concentration ranging from 1 to 100 µM. The optimal concentration should be determined empirically. As a negative control, include a sample with a large excess of competing AMP to demonstrate the specificity of labeling. Incubate on ice for 15-30 minutes in the dark.

-

UV Cross-linking: Place the samples on ice in a UV cross-linker. Irradiate the samples with 254 nm UV light. The optimal energy dose and time should be determined empirically, but a starting point is typically 1-5 J/cm² for 5-15 minutes.[6]

-

Post-Irradiation Handling: After irradiation, the samples are ready for downstream processing, such as click chemistry.

Click Chemistry for Biotinylation of Labeled Proteins

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the 8-N3-AMP-cross-linked proteins.[7][8][9]

Materials:

-

Photoaffinity-labeled protein sample

-

Alkyne-biotin conjugate (e.g., DBCO-biotin or a terminal alkyne-biotin)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

-

Sodium ascorbate (freshly prepared)

-

PBS

Procedure:

-

Prepare Click Chemistry Reagents:

-

20 mM CuSO4 in water

-

100 mM THPTA in water

-

300 mM sodium ascorbate in water (prepare fresh)

-

2.5 mM alkyne-biotin in DMSO or water

-

-

Reaction Setup: To 50 µL of your photoaffinity-labeled protein lysate, add the following reagents in order, vortexing briefly after each addition:[7]

-

90 µL PBS

-

20 µL of 2.5 mM alkyne-biotin

-

10 µL of 100 mM THPTA solution

-

10 µL of 20 mM CuSO4 solution

-

-

Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction.[7]

-

Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

Protein Precipitation (Optional but Recommended): To remove excess click chemistry reagents, precipitate the protein. A common method is methanol-chloroform precipitation.

-

The biotinylated proteins are now ready for enrichment.

Enrichment of Biotinylated Proteins

This protocol describes the capture of biotinylated proteins using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated protein sample

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea wash buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer, or on-bead digestion buffer)

Procedure:

-

Bead Preparation: Wash the streptavidin magnetic beads according to the manufacturer's instructions to remove preservatives.

-

Binding: Add the biotinylated protein sample to the washed beads and incubate with gentle rotation for 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:

-

PBS with 0.1% Tween-20

-

High salt buffer (e.g., 1 M NaCl)

-

Urea wash buffer (e.g., 2 M urea)

-

PBS

-

-

Elution or On-Bead Digestion: The enriched proteins can either be eluted from the beads using a denaturing buffer or subjected to on-bead proteolytic digestion for mass spectrometry analysis.

Sample Preparation for Mass Spectrometry

This protocol outlines the steps for preparing the enriched proteins for analysis by mass spectrometry. In-solution or in-gel digestion can be performed. Here, an in-solution digestion protocol is described.

Materials:

-

Enriched protein sample (on-bead or eluted)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer (50 mM, pH 8)

-

Formic acid

-

C18 desalting spin columns

Procedure:

-

Reduction and Alkylation:

-

Resuspend the protein sample in 50 mM ammonium bicarbonate buffer.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

-

-

Proteolytic Digestion:

-

Add trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Quenching and Desalting:

-

Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.

-

Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.

-

-

Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Mass Spectrometry and Data Analysis

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Parameters:

-

A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-LC system is recommended.

-

A standard data-dependent acquisition (DDA) method is often employed, where the most abundant precursor ions are selected for fragmentation.

Database Searching:

-

The resulting MS/MS spectra are searched against a protein database (e.g., Swiss-Prot, UniProt) using a search engine like Mascot, Sequest, or MaxQuant.

-

Search parameters should include:

-

Variable modification: Oxidation (M), and the mass of the 8-N3-AMP remnant on reactive amino acids (e.g., Ser, Thr, Tyr, Cys, His). The exact mass will depend on the fragmentation pattern.

-

Fixed modification: Carbamidomethyl (C).

-

Enzyme: Trypsin.

-

Precursor and fragment mass tolerances appropriate for the instrument used.

-

Quantitative Data Presentation

The following tables summarize key quantitative data relevant to the use of 8-N3-AMP and related photoaffinity probes.

| Parameter | Value | Protein/System | Reference |

| Binding Affinity (Kd) | |||

| 8-N3-cGMP | ~6 times higher than cGMP | cGMP-dependent protein kinase | [1] |

| TNP-8N3-ADP | 0.11 µM | Na,K-ATPase | [10] |

| Labeling Efficiency | |||

| 8-N3-[α-32P]ATP | Specific incorporation | Rabbit skeletal muscle G-actin | [2] |

| % Cross-linking | Varies (0.0016% to 45.9%) | HeLa RNA interactome | [6] |

Signaling Pathway and Logical Relationships

The following diagram illustrates the general principle of using 8-N3-AMP to identify a target protein within a signaling context.

Applications in Research and Drug Development

The identification of novel nucleotide-binding proteins using 8-N3-AMP has significant implications for both basic research and drug development.

-

Target Identification and Validation: This technique can be used to identify the molecular targets of drugs that are known to modulate AMP levels or signaling pathways.

-

Pathway Elucidation: By identifying previously unknown AMP-binding proteins, researchers can uncover new components of signaling pathways and metabolic networks.

-

Drug Discovery: Newly identified AMP-binding proteins can serve as novel targets for the development of therapeutics for a wide range of diseases, including metabolic disorders, cancer, and neurodegenerative diseases.

Conclusion

8-azidoadenosine monophosphate is a versatile and powerful tool for the discovery and characterization of nucleotide-binding proteins. The combination of photoaffinity labeling, click chemistry, and modern mass spectrometry provides a robust workflow for identifying these crucial cellular components from complex biological systems. The methodologies and data presented in this guide offer a solid foundation for researchers to employ this technique in their own investigations, ultimately contributing to a deeper understanding of cellular signaling and the development of next-generation therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. The photoaffinity probe 8-N3[alpha-32P]ATP labels the ATP-binding sites of rabbit neutrophil and skeletal muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and biological properties of 8-azido- and 8-amino-substituted 2',5'-oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile synthesis of photoactivatable adenosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08794K [pubs.rsc.org]

- 6. High-throughput quantitation of protein–RNA UV-crosslinking efficiencies as a predictive tool for high-confidence identification of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. interchim.fr [interchim.fr]

- 9. broadpharm.com [broadpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

The Azido Group in 8-N3-AMP: A Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the azido group in 8-azidoadenosine monophosphate (8-N3-AMP) and its derivatives, such as 8-azidoadenosine triphosphate (8-N3-ATP) and 8-azido-cyclic AMP (8-N3-cAMP). These molecules serve as powerful molecular probes in biochemical and pharmacological research, primarily through photoaffinity labeling and bioorthogonal click chemistry. This guide provides detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms and pathways to facilitate their effective use in the laboratory.

Core Concepts: The Reactivity of the Aryl Azide

The utility of 8-N3-AMP as a molecular probe is centered on the unique reactivity of the C8-azido group. This functionality allows for the formation of a covalent bond with target biomolecules upon activation, enabling their identification and characterization.

Photoaffinity Labeling: The most prominent application of 8-N3-AMP is in photoaffinity labeling.[1][2] Upon irradiation with ultraviolet (UV) light, the aryl azide group undergoes photolysis. While traditionally thought to form a highly reactive nitrene intermediate, studies have shown that for 8-azidoadenosine, photolysis leads to the rapid formation of a closed adenosine diazaquinodimethane.[1] This intermediate is the key reactive species that covalently cross-links with amino acid residues in the binding sites of target proteins.[1] This irreversible binding allows for the identification of nucleotide-binding proteins and the characterization of their ligand-binding domains.[3][4]

Click Chemistry: The azido group is also a key functional group in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This highly efficient and specific reaction forms a stable triazole linkage between the azide-modified nucleotide and an alkyne-containing molecule.[7] This bioorthogonal reaction allows for the attachment of reporter molecules, such as fluorophores or biotin, to 8-N3-AMP for visualization and purification of target biomolecules.[8] Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for live-cell imaging.[9]

Quantitative Data on 8-N3-AMP and its Analogs

The following table summarizes key quantitative parameters related to the use of 8-N3-AMP and its derivatives in biochemical assays.

| Parameter | Compound | Value | Target/Condition | Source |

| Binding Affinity (Kd) | 8-N3-cAMP | 7 x 10-8 M | Protein kinase (bovine brain) | [3] |

| 8-N3-ATP | - | Rabbit neutrophil and skeletal muscle actin | [4] | |

| Spectroscopic Properties | 8-N3-ATP | λmax = 281 nm | Tris-HCl, pH 7.5 | [10] |

| ε = 13.3 L mmol-1 cm-1 | Tris-HCl, pH 7.5 | [10] | ||

| Photoactivation Wavelength | 8-N3-cAMP | 253.7 nm | Photoaffinity labeling | [3] |

| 8-N3-cAMP | 254 nm | Photoaffinity labeling of CRP | [1] | |

| Reaction Time (Click Chemistry) | 8-azidoadenosine | 3 hours | SPAAC with cyclooctyne | [9] |

| 5-azidouridine | < 5 minutes | SPAAC with cyclooctyne | [9] |

Experimental Protocols

Photoaffinity Labeling of ATP-Binding Proteins

This protocol provides a general workflow for identifying ATP-binding proteins using 8-N3-ATP.

a. Sample Preparation:

-

Prepare a cell lysate or a purified protein sample in a suitable buffer (e.g., HEPES buffer).[1] The buffer should be free of nucleophiles like DTT or β-mercaptoethanol that can react with the photoactivated probe.

-

Determine the protein concentration of the sample using a standard protein assay.

b. Incubation with 8-N3-ATP:

-

Add radiolabeled ([α-³²P] or [γ-³²P]) or non-radiolabeled 8-N3-ATP to the protein sample. A typical concentration range is 1-100 µM.

-

To determine specific binding, prepare a control sample containing a 50-fold excess of a competing ligand, such as ATP.[3]

-

Incubate the samples on ice or at room temperature for a predetermined time (e.g., 5-15 minutes) to allow for binding equilibrium to be reached.

c. UV Irradiation:

-

Place the samples in a suitable container (e.g., a 96-well plate on ice) and irradiate with a UV lamp at a wavelength of approximately 254 nm.[1][3]

-

The irradiation time can vary from 1 to 20 minutes. Optimal time should be determined empirically.[3] Pre-irradiation of the photolabile ligand should be performed as a control to ensure that covalent incorporation is dependent on binding to the protein.[3]

d. Analysis of Labeled Proteins:

-

Separate the proteins by SDS-PAGE.

-

If a radiolabeled probe was used, visualize the labeled proteins by autoradiography.

-

For identification, the labeled protein band can be excised from the gel, subjected to in-gel tryptic digestion, and analyzed by mass spectrometry.[11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a protein that has been modified with an alkyne group, using an azide-containing probe like 8-N3-AMP.

a. Reagent Preparation:

-

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[12]

-

Ligand (THPTA or TBTA): Prepare a 100 mM stock solution of the water-soluble ligand THPTA in water.[12]

-

Reducing Agent (Sodium Ascorbate): Prepare a 300 mM stock solution in water. This solution should be made fresh.[12]

-

Azide Probe (8-N3-AMP): Prepare a stock solution of the desired concentration in a suitable buffer.

-

Alkyne-modified Protein: The protein of interest should be in a buffer compatible with the click reaction (pH 7-8).

b. Click Reaction:

-

To your alkyne-modified protein solution, add the azide probe to the desired final concentration.

-

Add the THPTA ligand solution.[12]

-

Add the CuSO₄ solution.[12] Vortex briefly.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12] Vortex briefly.

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.[12]

c. Downstream Processing:

-

The click-labeled protein is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry. If a biotinylated azide was used, the protein can be enriched using streptavidin beads.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the application of 8-N3-AMP. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[13][14] 8-N3-AMP and its derivatives can be used to probe the nucleotide-binding sites within this and other signaling pathways.

Caption: The AMP-activated protein kinase (AMPK) signaling pathway.

P2Y receptors are a class of G protein-coupled receptors that are activated by extracellular nucleotides like ATP and ADP, playing a role in various physiological processes.[15][16]

Caption: A generalized P2Y receptor signaling pathway.

Experimental Workflows

The following diagrams outline the key steps in using 8-N3-AMP for protein identification.

Caption: Workflow for photoaffinity labeling and protein identification.

References

- 1. Photoaffinity labeling with 8-azidoadenosine and its derivatives: chemistry of closed and opened adenosine diazaquinodimethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Fast Workflow for Identification and Quantification of Proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. labinsights.nl [labinsights.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jenabioscience.com [jenabioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

- 13. Emerging Role of cAMP/AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AMPK – sensing energy while talking to other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Molecular pharmacology of P2Y-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Photoaffinity Labeling with 8-Azidoadenosine 5'-monophosphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing 8-Azidoadenosine 5'-monophosphate (8-N₃-AMP) as a photoaffinity probe to identify and characterize adenosine monophosphate (AMP)-binding proteins. This technique is invaluable for elucidating drug-target interactions, mapping ligand-binding sites, and discovering novel protein functions.

Introduction

Photoaffinity labeling is a powerful technique to covalently crosslink a ligand to its interacting protein partner. This compound is an analog of adenosine 5'-monophosphate where an azide group is attached at the C8 position of the adenine ring. Upon exposure to ultraviolet (UV) light, the azide group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues within the binding pocket of a target protein. This irreversible crosslinking enables the identification and subsequent characterization of the labeled protein.

The key advantages of using 8-N₃-AMP include its structural similarity to the endogenous ligand AMP, allowing it to bind to AMP-dependent proteins. The photo-inducible nature of the crosslinking provides temporal control over the labeling reaction.

Principle of 8-N₃-AMP Photoaffinity Labeling

The process begins with the incubation of the 8-N₃-AMP probe with a biological sample, such as a cell lysate, purified protein, or tissue homogenate. The probe will bind non-covalently to its target protein(s). Subsequent irradiation with UV light activates the azido group, generating a short-lived nitrene that rapidly inserts into C-H, N-H, or O-H bonds of amino acids in close proximity, forming a stable covalent linkage. The covalently labeled protein can then be detected and identified using various analytical methods, such as SDS-PAGE, autoradiography (if a radiolabeled probe is used), Western blotting, or mass spectrometry.

Experimental Protocols

This section provides a general protocol for photoaffinity labeling using 8-N₃-AMP. Optimal conditions, including probe concentration, incubation time, and UV irradiation parameters, may need to be determined empirically for each specific biological system.

Materials and Reagents

-

This compound (8-N₃-AMP)

-

Target protein sample (e.g., purified protein, cell lysate)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT - Note: Avoid primary amine-containing buffers like Tris during UV irradiation if possible, as they can quench the nitrene. Consider buffers like HEPES or phosphate.)

-

SDS-PAGE reagents and equipment

-

Detection reagents (e.g., Coomassie stain, silver stain, or antibodies for Western blotting)

-

For radiolabeling: [γ-³²P]ATP and T4 Polynucleotide Kinase

-

For click chemistry applications: Alkyne-modified 8-N₃-AMP and corresponding click chemistry reagents (e.g., biotin-azide or fluorescent-azide)

Experimental Workflow

Step-by-Step Protocol

-

Preparation of 8-N₃-AMP Probe:

-

Dissolve 8-N₃-AMP in an appropriate buffer (e.g., binding buffer without DTT for initial stock) to a desired stock concentration (e.g., 1-10 mM). Store protected from light at -20°C or below.

-

If radiolabeling is required, enzymatic phosphorylation using [γ-³²P]ATP and T4 Polynucleotide Kinase can be performed to generate [³²P]8-N₃-AMP. Purify the radiolabeled probe from unincorporated [γ-³²P]ATP.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the protein sample (e.g., 10-100 µg of cell lysate or 1-10 µg of purified protein) with the desired final concentration of 8-N₃-AMP (typically in the range of 1-100 µM).

-

Include appropriate controls:

-

No UV control: A sample that is not irradiated with UV light to check for non-specific covalent binding.

-

Competition control: Pre-incubate the protein sample with a 100-fold molar excess of a non-photoreactive competitor (e.g., AMP or ATP) for 15-30 minutes before adding 8-N₃-AMP. This control is crucial to demonstrate the specificity of the labeling.

-

No probe control: A sample without the 8-N₃-AMP probe to identify endogenous protein bands.

-

-

Incubate the reaction mixture in the dark (e.g., on ice or at room temperature) for a predetermined time (e.g., 15-60 minutes) to allow for the probe to bind to its target.

-

-

UV Crosslinking:

-

Place the reaction tubes on ice, open the caps, and position them at a fixed distance from the UV lamp.

-

Irradiate the samples with UV light. The optimal wavelength and duration will need to be determined empirically. A common starting point is irradiation at 254 nm for 5-20 minutes or at 365 nm for 30-60 minutes.[1][2]

-

Caution: UV light is harmful. Use appropriate safety precautions, including protective eyewear and shielding.

-

-

Analysis of Labeled Proteins:

-

After UV irradiation, add SDS-PAGE sample loading buffer to the reaction mixtures to quench the reaction and denature the proteins.

-

Separate the proteins by SDS-PAGE.

-

Visualize the proteins in the gel using Coomassie Blue or silver staining.

-

If a radiolabeled probe was used, dry the gel and expose it to an X-ray film or a phosphorimaging screen for autoradiography to detect the labeled protein(s).

-

Alternatively, transfer the proteins to a membrane (e.g., PVDF or nitrocellulose) for Western blot analysis using an antibody against the protein of interest or an antibody that recognizes a tag on the probe.

-

Protein Identification by Mass Spectrometry

For the identification of unknown labeled proteins, the band of interest can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry analysis.

-

In-Gel Digestion:

-

Excise the protein band of interest from the Coomassie-stained gel.

-

Destain the gel slice.

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Digest the protein overnight with a protease (e.g., trypsin).

-

Extract the peptides from the gel slice.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the protein(s) by searching the acquired MS/MS data against a protein database using a suitable search engine (e.g., Mascot, Sequest).

-

Quantitative Data

The following table summarizes representative quantitative data for 8-azidoadenosine derivatives from the literature. It is important to note that these values can vary depending on the specific protein and experimental conditions.

| Probe | Target Protein | Kd (µM) | Labeling Efficiency | Reference |

| TNP-8N₃-AMP | Ca²⁺-ATPase | 0.04 - 0.4 | Up to 80% | [3] |

| [³²P]8-N₃-cAMP | cAMP Receptor Protein (CRP) | - | - | [1] |

| [¹²⁵I]N⁶-(4-azido-3-iodobenzyl)adenosine | Adenosine A1 receptor | - | - | [4] |

Note: Kd (dissociation constant) is a measure of the affinity of the probe for the target protein. A lower Kd indicates higher affinity. Labeling efficiency refers to the percentage of target protein that is covalently labeled by the probe.

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of photoaffinity labeling.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or low labeling | Inactive probe | Check the integrity of the 8-N₃-AMP probe. Synthesize or purchase a fresh batch. |

| Low affinity of the probe for the target | Increase the concentration of the probe. Optimize binding conditions (e.g., buffer composition, temperature). | |

| Inefficient UV crosslinking | Optimize UV irradiation time, wavelength, and distance from the lamp. Ensure the UV lamp is functioning correctly. | |

| Presence of quenching agents | Avoid primary amine-containing buffers (e.g., Tris) and high concentrations of reducing agents (e.g., DTT) in the reaction mixture during UV irradiation. | |

| High background/non-specific labeling | Probe concentration is too high | Perform a dose-response experiment to determine the optimal probe concentration. |

| UV irradiation time is too long | Reduce the UV exposure time. | |

| Non-specific binding of the probe | Increase the stringency of the washing steps after labeling. Include a competition control with excess unlabeled ligand to confirm specificity. | |

| Aggregation of the labeled protein | Perform labeling and subsequent steps at 4°C. Include non-ionic detergents in the buffers. |

Conclusion

Photoaffinity labeling with this compound is a robust and versatile method for identifying and characterizing AMP-binding proteins. The protocol provided here serves as a comprehensive guide for researchers. Careful optimization of experimental parameters and the inclusion of appropriate controls are critical for obtaining reliable and specific results. The successful application of this technique can provide significant insights into cellular signaling pathways and aid in the development of novel therapeutics.

References

- 1. Photoaffinity labeling of the adenosine cyclic 3',5'-monophosphate receptor protein of Escherichia coli with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. 2',3'-O-(2,4,6-trinitrophenyl)-8-azido-adenosine mono-, di-, and triphosphates as photoaffinity probes of the Ca2+-ATPase of sarcoplasmic reticulum. Regulatory/superfluorescent nucleotides label the catalytic site with high efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoaffinity labeling adenosine A1 receptors with an antagonist 125I-labeled aryl azide derivative of 8-phenylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 8-Azidoadenosine Monophosphate (8-N3-AMP) Crosslinking Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 8-azidoadenosine monophosphate (8-N3-AMP) as a photoaffinity labeling reagent to identify and characterize AMP-binding proteins. The protocols outlined below cover the entire workflow, from experimental design and probe synthesis to protein crosslinking, enrichment, and identification by mass spectrometry.

Introduction

8-Azidoadenosine monophosphate (8-N3-AMP) is a photoactivatable analog of adenosine monophosphate (AMP). The azido group at the 8-position of the adenine ring is chemically inert in the dark but upon exposure to ultraviolet (UV) light, it forms a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with nearby amino acid residues, effectively crosslinking the 8-N3-AMP molecule to its binding protein. This property makes 8-N3-AMP an invaluable tool for photoaffinity labeling, a powerful technique to identify and study nucleotide-binding proteins in their native environment.

By tagging 8-N3-AMP with a reporter group, such as a biotin molecule or a "clickable" alkyne group, crosslinked proteins can be selectively enriched from complex biological samples like cell lysates. Subsequent analysis by mass spectrometry allows for the identification of these proteins, providing insights into their roles in cellular signaling pathways, such as the AMP-activated protein kinase (AMPK) and purinergic signaling pathways.

Key Experimental Workflows

The overall workflow for an 8-N3-AMP crosslinking study can be broken down into several key stages. These include the preparation of a functionalized 8-N3-AMP probe, incubation of the probe with the biological sample, UV-induced crosslinking, enrichment of the crosslinked proteins, and finally, identification of the captured proteins by mass spectrometry.

Figure 1. General experimental workflow for 8-N3-AMP crosslinking studies.

Signaling Pathways of Interest

AMP is a crucial signaling molecule involved in cellular energy homeostasis and signal transduction. Therefore, proteins identified through 8-N3-AMP crosslinking are likely to be involved in these pathways.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

The AMPK pathway is a central regulator of cellular energy metabolism.[1][2][3] AMPK is activated by rising AMP levels, which occur during metabolic stress such as glucose deprivation or hypoxia.[1][2] Once activated, AMPK phosphorylates a multitude of downstream targets to promote catabolic processes that generate ATP while inhibiting anabolic, ATP-consuming pathways.[4][5]

Figure 2. Simplified diagram of the AMPK signaling pathway.

Purinergic Signaling Pathway

Purinergic signaling involves the release of purine nucleotides and nucleosides, such as ATP and adenosine, into the extracellular space where they act on specific purinergic receptors.[6][7] This signaling system is involved in a wide range of physiological processes, including neurotransmission, inflammation, and cell proliferation.[7][8] Extracellular AMP, generated from the breakdown of ATP, can be further metabolized to adenosine, which then activates P1 receptors.

Figure 3. Overview of the purinergic signaling pathway focusing on AMP generation.

Data Presentation

The following tables summarize key quantitative data for designing and performing 8-N3-AMP crosslinking experiments.

Table 1: Recommended Reagent Concentrations and Incubation Times

| Reagent/Parameter | Concentration/Time | Notes |

| 8-N3-AMP Probe | 10 - 100 µM | Optimal concentration should be determined empirically. |

| Incubation with Cells/Lysate | 30 - 60 min | Perform on ice or at 4°C to minimize non-specific interactions. |

| Competitor (AMP) | 10- to 100-fold molar excess | Used in control experiments to demonstrate specific binding. |

| UV Irradiation Time | 5 - 30 min | Dependent on the intensity of the UV source and distance to the sample. |

| UV Irradiation Energy | 150 - 400 mJ/cm² | A common range for crosslinking nucleic acid-protein interactions.[9] |

| Protease (Trypsin) | 1:20 - 1:50 (w/w) protease:protein | For in-solution or in-gel digestion. |

| Digestion Time | 12 - 18 hours | Typically performed overnight at 37°C. |

Table 2: UV Crosslinking Parameters

| Parameter | Value | Source |

| Wavelength | 254 nm | Optimal for activating the azido group.[10][11] |

| Distance from Source | 2 - 10 cm | Closer distances and higher intensity lamps require shorter exposure times. |

| Temperature | On ice or 4°C | To prevent sample degradation and non-specific reactions. |

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated 8-N3-AMP Probe

This protocol describes the synthesis of a biotinylated 8-N3-AMP probe for affinity capture of crosslinked proteins. This involves coupling a biotin moiety to 8-N3-AMP via a linker.

Materials:

-

8-azidoadenosine-5'-monophosphate (8-N3-AMP)

-

Biotin-PEG-amine linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Triethylamine

-

Reaction vials and magnetic stir bars

-

HPLC system for purification

Procedure:

-

Activation of 8-N3-AMP:

-

Dissolve 8-N3-AMP in anhydrous DMF.

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

-

Stir the reaction at room temperature for 4-6 hours to activate the phosphate group.

-

-

Coupling Reaction:

-

In a separate vial, dissolve the Biotin-PEG-amine linker (1.2 equivalents) in anhydrous DMF.

-

Add triethylamine (2 equivalents) to the biotin linker solution.

-

Slowly add the activated 8-N3-AMP solution to the biotin linker solution.

-

Stir the reaction overnight at room temperature in the dark.

-

-

Purification:

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, purify the biotinylated 8-N3-AMP probe by reverse-phase HPLC.

-

Lyophilize the purified fractions to obtain the final product.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

-

Protocol 2: Photoaffinity Labeling of Proteins in Cell Lysate

This protocol details the steps for photoaffinity labeling of AMP-binding proteins in a cell lysate using a functionalized 8-N3-AMP probe.

Materials:

-

Cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Cell scraper

-

Biotinylated 8-N3-AMP probe

-

UV crosslinker with 254 nm bulbs

-

Microcentrifuge tubes

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency (typically 80-90%).

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Incubation with Probe:

-

Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in lysis buffer.

-

Add the biotinylated 8-N3-AMP probe to a final concentration of 10-100 µM.

-

For a negative control, prepare a parallel sample with the probe and a 50-fold molar excess of unlabeled AMP.

-

Incubate the samples on ice for 30-60 minutes in the dark.

-

-

UV Crosslinking:

-

Transfer the samples to a petri dish or a multi-well plate suitable for UV irradiation.

-

Place the plate on ice in a UV crosslinker.

-

Irradiate the samples with 254 nm UV light for 5-30 minutes. The optimal time and energy should be determined empirically.[11]

-

-

Sample Preparation for Enrichment:

-

After crosslinking, the sample is ready for the enrichment of biotinylated proteins.

-

Protocol 3: Enrichment of Crosslinked Proteins and Preparation for Mass Spectrometry

This protocol describes the enrichment of biotinylated proteins using streptavidin affinity chromatography and their subsequent preparation for mass spectrometry analysis.

Materials:

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2% SDS in PBS, or biotin-containing buffer for competitive elution)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin, sequencing grade

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

Formic acid

Procedure:

-

Affinity Capture:

-

Add streptavidin beads to the crosslinked cell lysate.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow binding of the biotinylated proteins.

-

-

Washing:

-

Pellet the beads using a magnetic stand or centrifugation.

-

Remove the supernatant and wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an appropriate elution buffer. For SDS elution, boil the beads in 2x SDS-PAGE loading buffer for 5-10 minutes.

-

-

In-solution Digestion (for eluted proteins):

-

Reduce the eluted proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Dilute the sample with ammonium bicarbonate buffer to reduce the SDS concentration to less than 0.1%.

-

Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.

-

Desalt and concentrate the peptides using a C18 StageTip or ZipTip.

-

The sample is now ready for LC-MS/MS analysis.

-

Protocol 4: Mass Spectrometry and Data Analysis

This protocol provides a general overview of the mass spectrometry and data analysis workflow for identifying the enriched proteins.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

Procedure:

-

LC-MS/MS Analysis:

-

Inject the prepared peptide sample onto the LC-MS/MS system.

-

Separate the peptides using a reverse-phase gradient.

-

Analyze the eluting peptides in the mass spectrometer using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

-

Search the tandem mass spectra against a protein sequence database (e.g., Swiss-Prot, UniProt) for the organism of interest.

-

Specify variable modifications to account for the crosslinked 8-N3-AMP adduct on amino acid residues.

-

Filter the protein identifications based on a false discovery rate (FDR) of <1%.

-

Compare the protein lists from the experimental and control samples to identify proteins that are specifically enriched in the presence of the 8-N3-AMP probe.

-

By following these detailed protocols and utilizing the provided quantitative data and pathway diagrams, researchers can effectively employ 8-azidoadenosine monophosphate crosslinking studies to identify and characterize novel AMP-binding proteins and elucidate their roles in cellular signaling.

References

- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 2. sinobiological.com [sinobiological.com]

- 3. raybiotech.com [raybiotech.com]

- 4. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]

- 5. Intracellular signaling of the AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation [frontiersin.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. UV Crosslinking of Adherent Cells for eCLIP [protocols.io]

- 10. Photoaffinity labeling of the adenosine cyclic 3',5'-monophosphate receptor protein of Escherichia coli with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photoaffinity labeling of a protein kinase from bovine brain with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for UV-Mediated 8-N3-AMP Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 8-azidoadenosine-3',5'-cyclic monophosphate (8-N3-AMP) as a photoactivatable probe to identify and characterize cyclic AMP (cAMP) binding proteins. The optimal ultraviolet (UV) irradiation wavelength for the activation of 8-N3-AMP is a critical parameter for successful photoaffinity labeling experiments.

Introduction

8-N3-AMP is a potent analog of cAMP that serves as a valuable tool in chemical biology and drug discovery. Its utility lies in the 8-azido group, which upon irradiation with UV light, forms a highly reactive nitrene intermediate. This intermediate rapidly and covalently cross-links to nearby amino acid residues within the cAMP binding pocket of a target protein. This irreversible labeling allows for the identification of novel cAMP-binding proteins, the characterization of binding sites, and the elucidation of cAMP-mediated signaling pathways. The most effective wavelength for this photoactivation is in the short-wave UV range, specifically around 254 nm.[1]

Principle of Photoaffinity Labeling with 8-N3-AMP

The process of photoaffinity labeling using 8-N3-AMP involves three key steps:

-

Binding: 8-N3-AMP, structurally similar to cAMP, binds specifically and with high affinity to the cAMP binding sites of target proteins, such as Protein Kinase A (PKA).

-

Activation: Upon irradiation with UV light at a wavelength of approximately 254 nm, the azido group of 8-N3-AMP is converted into a highly reactive nitrene.[1][2]

-

Covalent Cross-linking: The generated nitrene intermediate rapidly inserts into adjacent C-H, N-H, or O-H bonds of amino acid residues within the binding pocket, forming a stable, covalent bond between the 8-N3-AMP molecule and the protein.

This covalent modification allows for the subsequent detection and identification of the labeled protein(s) through various techniques, including SDS-PAGE, autoradiography (if using a radiolabeled probe), and mass spectrometry.

Quantitative Data Summary

The following table summarizes key quantitative data from studies utilizing 8-N3-AMP for photoaffinity labeling of cAMP-binding proteins.

| Target Protein | 8-N3-AMP Concentration for Half-Maximal Labeling | Dissociation Constant (Kd) | UV Wavelength | Irradiation Time | Reference |

| Bovine Brain Protein Kinase (Regulatory Subunit) | 7 x 10⁻⁸ M | Not Reported | 253.7 nm | 10 minutes | [2] |

| E. coli cAMP Receptor Protein (CRP) | Not Reported | Not Reported | 254 nm | Not Specified | [1] |

Experimental Protocols

Protocol 1: Photoaffinity Labeling of Protein Kinase A (PKA) with [³²P]-8-N3-AMP

This protocol describes the photoaffinity labeling of the regulatory subunits of PKA in a cell lysate or with purified protein.

Materials:

-

[³²P]-8-N3-AMP (radiolabeled for detection)

-

Purified PKA or cell lysate containing PKA

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

-

cAMP (for competition control)

-

5'AMP, ADP, ATP (for specificity control)

-

UV lamp with a peak output at 254 nm (e.g., a hand-held mineral light or a cross-linker)

-

Quartz cuvette or microcentrifuge tubes

-

SDS-PAGE reagents and equipment

-

Phosphorimager or X-ray film for autoradiography

Procedure:

-

Preparation of the Reaction Mixture:

-

In a microcentrifuge tube, prepare the reaction mixture containing the purified PKA or cell lysate in Binding Buffer.

-

Add [³²P]-8-N3-AMP to a final concentration in the nanomolar to low micromolar range (e.g., 7 x 10⁻⁸ M for half-maximal labeling of bovine brain PKA).[2]

-

For competition controls, pre-incubate the protein sample with a 50-fold excess of non-radiolabeled cAMP for 15-30 minutes at room temperature before adding [³²P]-8-N3-AMP.[2]

-

For specificity controls, prepare parallel reactions with a 50-fold excess of 5'AMP, ADP, or ATP.[2]

-

Incubate the reaction mixtures on ice or at 4°C for 30-60 minutes in the dark to allow for binding equilibrium to be reached.

-

-

UV Irradiation:

-

Transfer the reaction mixture to a quartz cuvette or keep it in an open microcentrifuge tube on ice.

-

Place the sample directly under the 254 nm UV lamp at a close distance (e.g., 2-5 cm).

-

Irradiate the sample for a predetermined time. An irradiation time of up to 10 minutes has been shown to be effective.[2]

-